REACTION_CXSMILES
|
[C:1]([S-:3])#[N:2].[Na+].Cl[CH:6]([CH2:10][CH2:11][Cl:12])[C:7](=O)[CH3:8].[Cl-:13].[Na+]>C(OCCCC)(=O)C.O>[Cl:13][C:1]1[S:3][C:6]([CH2:10][CH2:11][Cl:12])=[C:7]([CH3:8])[N:2]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[Na+]
|
Name
|
|
Quantity
|
155.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
the filtrate is washed 3 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent the light red-brown filtrate
|
Type
|
CUSTOM
|
Details
|
under 10° C
|
Type
|
STIRRING
|
Details
|
After saturation the reaction mixture is stirred for further 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
TEMPERATURE
|
Details
|
the temperature is increased slowly to 40° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at this temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
TEMPERATURE
|
Details
|
after cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
STIRRING
|
Details
|
the aqueous phase is shaken with 150 cm3 of butyl acetate
|
Type
|
WASH
|
Details
|
The combined butyl acetate solutions are washed neutral with water and 5% sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent the residue
|
Type
|
DISTILLATION
|
Details
|
is distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=C(N1)C)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |